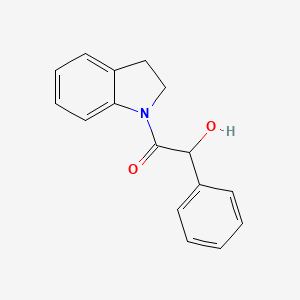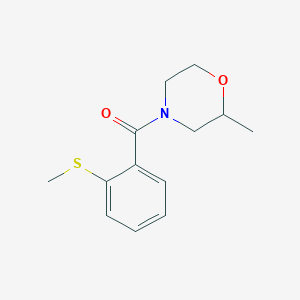methanone](/img/structure/B7492339.png)
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, also known as CPPMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPPMM is a derivative of morpholine and piperidine, and its chemical structure makes it a promising candidate for use in biochemical and physiological studies.
作用机制
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone works by binding to specific enzymes and receptors, inhibiting their activity. This can lead to changes in various cellular processes, including metabolism and signal transduction. The exact mechanism of action of [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone is still being studied, but it is believed to involve interactions with specific amino acid residues in the active site of enzymes and receptors.
Biochemical and Physiological Effects:
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the dopamine D1 receptor. These effects can lead to changes in various cellular processes, including metabolism, neurotransmitter release, and signal transduction.
实验室实验的优点和局限性
One advantage of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of drugs on these targets more accurately. Another advantage is its ability to inhibit the activity of enzymes and receptors in a reversible manner, allowing for more precise control over experimental conditions.
One limitation of using [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation is its relatively high cost, which can make it difficult for some researchers to obtain.
未来方向
There are several future directions for research involving [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone. One area of interest is its potential use as a therapeutic agent for certain diseases. Its ability to inhibit the activity of certain enzymes and receptors could make it useful in treating conditions such as cancer and neurological disorders.
Another area of interest is its potential use in drug discovery. Its specificity for certain targets could make it useful in identifying new drugs that target these same targets. Finally, its use in studying the effects of drugs on enzymes and receptors could lead to a better understanding of drug metabolism and drug interactions.
合成方法
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone can be synthesized through a multi-step process involving the reaction of morpholine and piperidine with cyclobutanone, followed by the addition of morpholine and the use of a reducing agent. The resulting product is [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone, which can be purified through various methods such as column chromatography.
科学研究应用
[1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has been used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful in studying their roles in various cellular processes. [1-(Cyclobutylcarbonyl)-3-piperidyl](morpholino)methanone has also been used to study the effects of certain drugs on these enzymes and receptors.
属性
IUPAC Name |
cyclobutyl-[3-(morpholine-4-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c18-14(12-3-1-4-12)17-6-2-5-13(11-17)15(19)16-7-9-20-10-8-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIFEFGUYFMQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

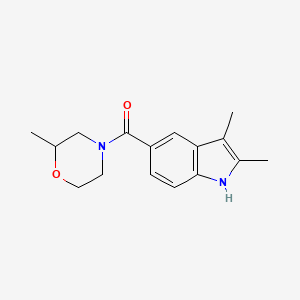
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)
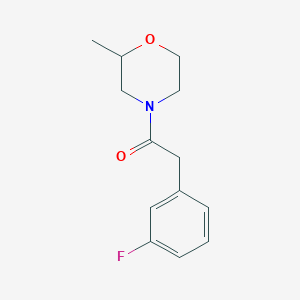
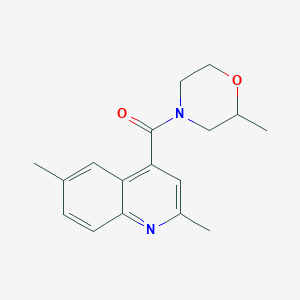
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
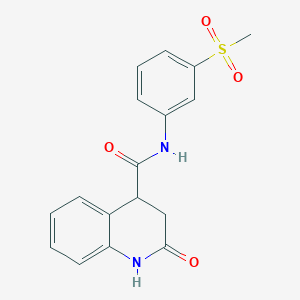
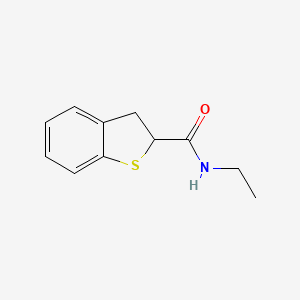
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
